molecular formula C22H16ClN3O2 B2780346 Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate CAS No. 330202-19-2

Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate

Cat. No.: B2780346
CAS No.: 330202-19-2
M. Wt: 389.84
InChI Key: ZXKXJTNHGMZMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate is a chemical compound with the molecular formula C22H16ClN3O2 and a molecular weight of 389.84 g/mol This compound is known for its unique structure, which includes a quinazoline core, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with acetic anhydride to form benzoxazinones, followed by reaction with aromatic amines.

    Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Coupling with Benzoate Ester: The final step involves coupling the chlorinated quinazoline derivative with methyl 4-aminobenzoate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: The chlorine atom in the quinazoline core can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .

Scientific Research Applications

Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinazoline: Lacks the chlorine atom and benzoate ester, making it less reactive in certain chemical reactions.

    6-Chloroquinazoline: Lacks the phenyl group and benzoate ester, affecting its biological activity and solubility.

    Methyl 4-aminobenzoate: Lacks the quinazoline core, significantly altering its chemical and biological properties.

Uniqueness

Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate is unique due to its combination of a quinazoline core, a phenyl group, and a benzoate ester. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in scientific research.

Properties

IUPAC Name

methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c1-28-21(27)15-7-10-17(11-8-15)24-22-25-19-12-9-16(23)13-18(19)20(26-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKXJTNHGMZMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.